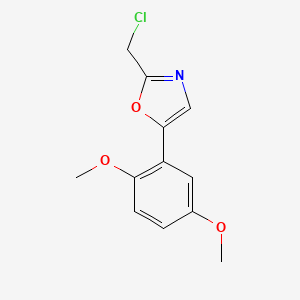

2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-5-(2,5-dimethoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c1-15-8-3-4-10(16-2)9(5-8)11-7-14-12(6-13)17-11/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVPCEMFOSNQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CN=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloromethylation of 2,5-Dimethoxybenzyl Alcohol Derivatives

One classical method involves the chloromethylation of benzyl alcohol derivatives bearing the 2,5-dimethoxyphenyl group. The procedure typically uses thionyl chloride or other chlorinating agents to convert the hydroxymethyl group into a chloromethyl group.

- Reaction Conditions : The reaction is conducted in inert solvents such as dichloromethane or hexane, often at low temperatures (0 °C) initially, followed by refluxing for several hours (e.g., 3 hours) under an inert atmosphere to avoid side reactions.

- Workup : After completion, the reaction mixture is neutralized with saturated sodium bicarbonate solution and extracted with ether. The organic layer is dried and concentrated to yield the chloromethylated product, often as a syrup or solid.

- Yield : Yields reported for related chloromethyl oxazole compounds are generally high, around 70-80% depending on purification.

This method is advantageous for its straightforward conversion and use of accessible reagents but requires careful control to avoid dimerization or over-chlorination.

Synthesis via Oxazole Ring Formation

Another approach involves constructing the oxazole ring bearing the 2,5-dimethoxyphenyl substituent first, followed by the introduction of the chloromethyl group at the 2-position.

- Starting Materials : 2,5-Dimethoxybenzaldehyde or related phenyl precursors are reacted with suitable amide or nitrile derivatives to form the oxazole ring.

- Cyclization : The ring closure to form the oxazole is typically catalyzed by acidic or basic conditions, sometimes using polyphosphoric acid or other dehydrating agents under reflux.

- Chloromethylation : The chloromethyl group can then be introduced by reacting the oxazole intermediate with chloromethylating agents such as chloromethyl methyl ether or thionyl chloride under controlled conditions.

- Reaction Monitoring : Thin-layer chromatography (TLC) is used to monitor the progress, and purification is done by column chromatography or recrystallization.

This method allows for better control of substitution patterns on the oxazole ring and can yield highly pure compounds suitable for biological testing.

Alternative Chloromethylation Techniques

- Use of Thionyl Chloride : Conversion of hydroxymethyl oxazole derivatives to chloromethyl oxazoles using thionyl chloride in dichloromethane/hexane mixtures at 0 °C to reflux for 3 hours under inert atmosphere.

- Use of MsCl (Methanesulfonyl Chloride) : For related compounds, methanesulfonyl chloride in the presence of bases like diisopropylethylamine at low temperatures has been employed to introduce chloromethyl groups with high efficiency.

- Sodium Hydride Mediated Reactions : Sodium hydride in anhydrous ethanol can be used to deprotonate intermediates, facilitating subsequent chloromethylation or substitution reactions.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chloromethylation of benzyl alcohol derivatives | 2,5-Dimethoxybenzyl alcohol | Thionyl chloride (SOCl2) | 0 °C to reflux, 3 h, inert atmosphere | ~70-80 | Avoids dimerization with careful control |

| Oxazole ring formation followed by chloromethylation | 2,5-Dimethoxybenzaldehyde + amide/nitrile precursors | Acid catalyst (PPA), chloromethyl methyl ether | Reflux, acidic or basic conditions | Variable (60-80) | Allows structural modifications |

| MsCl-mediated chloromethylation | Hydroxymethyl oxazole derivatives | Methanesulfonyl chloride, DIEA | 0-20 °C, 2 h | ~80 | High selectivity, mild conditions |

| Sodium hydride mediated substitution | Oxazole derivatives | NaH in ethanol | 0 °C to RT, 30 min to 1 h | Moderate to high | Facilitates nucleophilic substitutions |

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole can undergo various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the oxazole ring or the chloromethyl group can lead to the formation of different reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

Oxidation Products: Products can include aldehydes, carboxylic acids, or quinones.

Reduction Products: Products can include alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:

- Antitumor Activity: Research indicates that derivatives of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the oxazole structure can enhance its potency against breast and lung cancer cells, making it a candidate for further drug development .

- Antimicrobial Properties: The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. Its derivatives have been explored for their potential to overcome antibiotic resistance in pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) .

2. Neuroprotective Effects:

- Cognitive Disorders: Preliminary studies suggest that this compound may inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's disease. The IC₅₀ values for AChE inhibition are competitive with established drugs like donepezil, indicating potential as a therapeutic agent for neurodegenerative diseases.

3. Anti-inflammatory Activity:

- The compound exhibits anti-inflammatory properties by reducing nitric oxide production in vitro, suggesting its utility in treating conditions characterized by chronic inflammation.

The following table summarizes the biological activities of this compound compared to other known compounds:

| Compound | AChE Inhibition IC₅₀ (μM) | Neuroprotective Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | 0.23 - 0.48 | Yes | Yes |

| Donepezil | 0.12 | Yes | No |

| Other Triazole Derivatives | Varies | Yes | Yes |

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating various oxazole derivatives, it was found that certain modifications to the this compound structure resulted in enhanced cytotoxicity against human cancer cell lines such as MCF-7 and A549. These findings suggest that further structural optimization could lead to more effective anticancer agents .

Case Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of this compound in scopolamine-induced cognitive impairment models. Results indicated significant improvements in learning and memory functions following treatment with the compound, supporting its potential use in Alzheimer's disease therapy.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, while the dimethoxyphenyl group can participate in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Structural Analogues in the Oxazole/Oxadiazole Family

The following table compares key structural and functional features of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole with related compounds:

Key Observations :

Substituent Position and Bioactivity :

- The position and type of substituents significantly influence biological activity. For example, the 2-tolyl and piperidinylsulfonyl groups in the oxazole derivative from confer strong cytokinin-like activity, whereas the dimethoxyphenyl group in the target compound may prioritize solubility or receptor binding in uncharacterized pathways.

- The trimethoxyphenyl-substituted oxadiazole in shares structural similarities but differs in heterocyclic core (oxadiazole vs. oxazole), which may alter metabolic stability or target specificity.

This contrasts with the phenol derivative in , which lacks such reactive handles.

Biological Activity Gaps: Unlike the cytokinin-active oxazolopyrimidines in , the target compound’s bioactivity remains uncharacterized.

Comparative Physicochemical Properties

- Stability: Oxazole rings generally exhibit greater stability than oxadiazoles under acidic conditions, as noted in supplier documentation for oxadiazole derivatives .

Biological Activity

2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole is a synthetic compound belonging to the oxazole family, which has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Chloromethyl group : Enhances electrophilicity and potential reactivity.

- Dimethoxyphenyl group : Contributes to the compound's lipophilicity and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxazole derivatives, including this compound. The compound has demonstrated significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 15.63 | |

| A549 (lung cancer) | 12.34 | |

| U-937 (monocytic leukemia) | 10.45 |

These values indicate that the compound exhibits potent growth inhibition in a dose-dependent manner.

The mechanism through which this compound exerts its biological effects is primarily through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Flow cytometry assays have shown that treatment with this compound leads to increased levels of apoptotic markers such as p53 and caspase-3 cleavage in treated cells, suggesting a mechanism involving programmed cell death .

Case Studies

- Study on MCF-7 Cells : A study investigated the effects of this compound on MCF-7 cells. The results indicated a significant increase in apoptosis markers after treatment with the compound, supporting its potential as an anticancer agent .

- In Vivo Studies : Preliminary in vivo studies have suggested that this oxazole derivative can inhibit tumor growth in animal models, although further research is required to confirm its efficacy and safety profiles .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other oxazole derivatives:

| Compound | IC50 (µM) | Notes |

|---|---|---|

| 1,3-Oxazole derivative | 20.00 | Lower activity compared to target |

| 4-Methyl-1,3-oxazole | 18.50 | Similar activity |

| 2-Chloromethyl-5-methoxyphenyl oxazole | 16.00 | Slightly less potent |

This comparison indicates that while there are other compounds with similar structures, this compound exhibits superior cytotoxicity against specific cancer cell lines.

Q & A

Basic Research Question

- Storage : Anhydrous conditions (desiccators) prevent hydrolysis of the chloromethyl group .

- Temperature : Store at –20°C to slow degradation; avoid prolonged exposure to light .

- Buffers : Use non-nucleophilic solvents (e.g., DMSO) in biological assays to minimize reactivity .

How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Advanced Research Question

- Analog synthesis : Replace chloromethyl with hydroxymethyl or aminomethyl groups to probe electronic/steric effects .

- Enzyme assays : Test inhibition of target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using purified proteins .

- Computational modeling : Docking studies (e.g., AutoDock) predict binding modes to guide synthetic modifications .

What are the key challenges in distinguishing this compound from its structural analogs?

Advanced Research Question

- Chromatography : Reverse-phase HPLC with C18 columns separates analogs based on hydrophobicity .

- Spectroscopic tags : IR spectroscopy identifies C–Cl stretching (550–750 cm⁻¹) vs. C–Br (500–600 cm⁻¹) .

- Crystallographic data : Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) .

How can mechanistic studies elucidate the role of the chloromethyl group in reactivity?

Advanced Research Question

- Kinetic studies : Monitor substitution reactions (e.g., with amines) via UV-Vis or NMR to determine rate constants .

- Isotopic labeling : Use ³⁶Cl-labeled compounds to track leaving-group behavior in nucleophilic substitutions .

- DFT calculations : Model transition states to explain preferential reactivity at the chloromethyl site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.